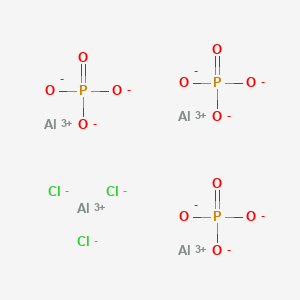
Aluminium chloridephosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium chloridephosphate is a chemical compound that combines aluminium, chlorine, and phosphate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium chloridephosphate can be synthesized through the reaction of aluminium chloride with potassium phosphate in an aqueous solution. The reaction typically proceeds as follows: [ \text{AlCl}_3 + \text{K}_3\text{PO}_4 \rightarrow \text{AlPO}_4 + 3\text{KCl} ] This reaction results in the formation of aluminium phosphate and potassium chloride .
Industrial Production Methods: Industrial production of this compound often involves controlled precipitation methods. Aluminium chloride and phosphate salts are mixed under specific pH conditions to ensure the formation of the desired compound. The process may involve the use of microfluidic techniques to achieve better control over particle size distribution and uniformity .
Chemical Reactions Analysis
Types of Reactions: Aluminium chloridephosphate undergoes various chemical reactions, including:
Precipitation Reactions: As seen in its synthesis, this compound forms through precipitation.
Substitution Reactions: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions:
Reagents: Potassium phosphate, aluminium chloride.
Conditions: Aqueous solution, controlled pH.
Major Products Formed:
Aluminium Phosphate (AlPO4): A major product formed during the synthesis of this compound.
Scientific Research Applications
Aluminium chloridephosphate has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Explored for its role in drug delivery systems and as a component in certain medical formulations.
Mechanism of Action
The mechanism of action of aluminium chloridephosphate, particularly in biological systems, involves several pathways:
Comparison with Similar Compounds
Aluminium Hydroxide: Another aluminium-based compound used as a vaccine adjuvant.
Aluminium Phosphate: Similar in composition but differs in its specific applications and properties.
Uniqueness: Aluminium chloridephosphate is unique due to its combined properties of aluminium, chlorine, and phosphate, making it versatile for various applications in chemistry, biology, and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their respective fields.
Properties
CAS No. |
52082-39-0 |
|---|---|
Molecular Formula |
Al4Cl3O12P3 |
Molecular Weight |
499.19 g/mol |
IUPAC Name |
tetraaluminum;trichloride;triphosphate |
InChI |
InChI=1S/4Al.3ClH.3H3O4P/c;;;;;;;3*1-5(2,3)4/h;;;;3*1H;3*(H3,1,2,3,4)/q4*+3;;;;;;/p-12 |
InChI Key |
YHJJDHJCZBKHCG-UHFFFAOYSA-B |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















